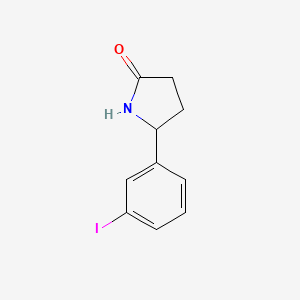

5-(3-Iodophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-iodophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-8-3-1-2-7(6-8)9-4-5-10(13)12-9/h1-3,6,9H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLORSMSSMSHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Iodophenyl Pyrrolidin 2 One

Established Synthetic Pathways to 5-(3-Iodophenyl)pyrrolidin-2-one

The construction of the this compound molecule can be approached through several established synthetic strategies, primarily involving the formation of the pyrrolidinone ring with the concurrent or subsequent introduction of the 3-iodophenyl substituent.

Key Reaction Steps and Intermediate Compounds

One plausible and established route for the synthesis of 5-aryl-2-pyrrolidones involves the reaction of pyroglutamic acid with an aromatic derivative in the presence of a strong acid catalyst, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). nih.gov In this approach, pyroglutamic acid serves as the pyrrolidinone precursor. The reaction likely proceeds through the in-situ formation of a reactive N-acyliminium ion intermediate, which then undergoes an electrophilic aromatic substitution reaction with an appropriate iodine-containing benzene (B151609) derivative, such as iodobenzene (B50100).

Hypothetical Reaction Scheme:

Step 1: Formation of N-Acyliminium Ion: Pyroglutamic acid, in the presence of Eaton's reagent, is proposed to dehydrate and rearrange to form a highly electrophilic N-acyliminium ion.

Step 2: Electrophilic Aromatic Substitution: The N-acyliminium ion then reacts with iodobenzene via a Friedel-Crafts-type alkylation to furnish this compound. The regioselectivity of this step, favoring the meta-substituted product, would be influenced by the directing effects of the iodine atom, though direct experimental evidence for this specific reaction is not extensively documented in publicly available literature.

Another established method for the synthesis of 1,5-substituted pyrrolidin-2-ones utilizes the reaction of donor-acceptor (DA) cyclopropanes with primary amines. nih.gov This method involves the Lewis acid-catalyzed ring-opening of a DA cyclopropane (B1198618), which acts as a 1,4-C,C-dielectrophile, with an amine that functions as a 1,1-dinucleophile. nih.gov For the synthesis of this compound, this would involve a DA cyclopropane bearing a 3-iodophenyl group at the 2-position.

Key Intermediates in the DA Cyclopropane Route:

Dimethyl 2-(3-iodophenyl)cyclopropane-1,1-dicarboxylate: This would be a key starting material.

γ-amino ester: The ring-opening of the cyclopropane with an amine (e.g., ammonia (B1221849) or a protected amine) would generate a γ-amino ester intermediate. nih.gov

Lactamization: Subsequent intramolecular cyclization (lactamization) of the γ-amino ester, often promoted by heat or acid/base catalysis, would yield the desired this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. For the synthesis of 5-aryl-2-pyrrolidones from pyroglutamic acid, key parameters to optimize include the reaction temperature, the ratio of reactants, and the specific composition of Eaton's reagent. nih.gov

For the DA cyclopropane route, the choice of Lewis acid catalyst is critical. Nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O) has been reported to be effective in promoting the ring-opening of DA cyclopropanes with anilines. nih.gov The reaction solvent and temperature also play a significant role. For instance, refluxing in dichloroethane has been utilized for the initial ring-opening, followed by lactamization in a different solvent system if necessary. nih.gov

Novel Approaches and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies.

Catalytic Strategies in Pyrrolidinone Annulation Reactions

Recent advances in catalysis offer novel routes to pyrrolidinone synthesis. While not specifically detailed for this compound, rhodium-catalyzed C-H activation and insertion reactions represent a powerful strategy for the direct functionalization of C-H bonds, which could potentially be applied to the synthesis of 5-arylpyrrolidinones. nih.gov For instance, a rhodium(II)-catalyzed C-H insertion of a diazo compound into a suitable precursor could construct the pyrrolidinone ring with the aryl group already in place.

Sustainable Synthetic Routes and Environmentally Benign Reagent Selection

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of pyrrolidinone derivatives, several green approaches are being explored. One-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps, minimize waste, and often use greener solvents like ethanol-water mixtures. rsc.org

A reported green synthesis of pyrrolidine-fused spirooxindoles via a three-component domino reaction in an ethanol/water mixture at room temperature without a catalyst highlights the potential for developing more sustainable routes to related pyrrolidinone structures. rsc.org The use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, is another promising avenue for the green synthesis of chiral pyrrolidinones.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The development of methods to synthesize specific enantiomers of chiral molecules is of paramount importance in medicinal chemistry. This compound possesses a stereocenter at the C5 position, and thus can exist as two enantiomers.

Several strategies can be envisioned for the stereoselective synthesis of this compound. One approach involves the use of a chiral auxiliary. For instance, an iron chiral auxiliary, [(η5-C5H5)Fe(CO)(PPh3)], has been successfully employed in the asymmetric synthesis of β-lactams, demonstrating a high degree of stereochemical control. iupac.org A similar strategy could potentially be adapted for the synthesis of chiral γ-lactams.

Another powerful technique is catalytic enantioselective synthesis. The asymmetric reduction of 1,4-diketones to chiral 1,4-diols, which can then be converted to enantiomerically enriched 2,5-disubstituted pyrrolidines, has been reported. nih.gov This strategy could be adapted by using a precursor diketone that would lead to the desired 5-(3-iodophenyl) substituent. Catalytic enantioselective C-H insertion reactions, as mentioned earlier, also hold promise for the direct asymmetric synthesis of chiral pyrrolidinones. nih.gov

Furthermore, the enantioselective α-arylation of N-Boc pyrrolidine (B122466) using a palladium catalyst and a chiral ligand, such as (-)-sparteine, has been demonstrated to be an effective method for producing chiral 2-arylpyrrolidines. acs.org This methodology could potentially be applied to generate an enantiomerically enriched precursor that could be subsequently converted to the desired pyrrolidin-2-one.

Below is a table summarizing the potential synthetic strategies:

| Synthetic Strategy | Key Features | Potential for this compound |

| From Pyroglutamic Acid | Utilizes a readily available starting material; involves electrophilic aromatic substitution. | Requires a suitable iodinated aromatic partner and optimization of regioselectivity. nih.gov |

| From Donor-Acceptor Cyclopropanes | Modular approach allowing for variation of the aryl substituent; proceeds via ring-opening and lactamization. | Dependent on the synthesis of the corresponding 2-(3-iodophenyl)cyclopropane-1,1-dicarboxylate. nih.gov |

| Catalytic Annulation | Employs transition metal catalysis (e.g., Rhodium) for C-H activation/insertion. | Offers a potentially more direct and efficient route, but requires development for this specific target. nih.gov |

| Green Chemistry Approaches | Focuses on one-pot reactions, use of benign solvents (e.g., EtOH/H₂O), and catalyst-free conditions where possible. | Aims to improve the environmental footprint of the synthesis. rsc.org |

| Stereoselective Synthesis | Utilizes chiral auxiliaries, catalytic enantioselective methods, or resolution to obtain single enantiomers. | Crucial for potential pharmaceutical applications; various methods can be explored. nih.goviupac.orgacs.org |

Application of Chiral Auxiliaries and Asymmetric Catalysis

The creation of a stereogenic center at the C5 position of the pyrrolidin-2-one ring requires precise stereochemical control. This is typically achieved through two principal strategies: the use of chiral auxiliaries or the application of asymmetric catalysis. While direct synthesis of this compound is not extensively documented, its preparation can be conceptualized through established methods for analogous 5-aryl-pyrrolidin-2-ones.

Chiral Auxiliary-Based Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. slideshare.net Once the desired stereocenter is established, the auxiliary is removed.

A prevalent strategy involves starting from the "chiral pool," utilizing readily available enantiopure starting materials like amino acids. nih.gov L-Pyroglutamic acid, a derivative of glutamic acid, is a common and effective precursor for synthesizing chiral 5-substituted pyrrolidin-2-ones. nih.govacs.org The synthesis would involve the activation of the carboxylic acid group of N-protected pyroglutamic acid, followed by a Friedel-Crafts-type acylation of iodobenzene to introduce the 3-iodophenyl group. Subsequent reduction of the resulting ketone and deprotection would yield the target compound.

Another powerful chiral auxiliary approach is the use of Evans' oxazolidinones. These auxiliaries can be acylated and then subjected to diastereoselective reactions. For the synthesis of this compound, an N-acylated Evans auxiliary could undergo a conjugate addition to a suitable Michael acceptor, followed by cyclization and cleavage of the auxiliary.

Iron chiral auxiliaries, such as [(η⁵-C₅H₅)Fe(CO)(PPh₃)], have also been employed for the asymmetric synthesis of various organic molecules, including β-lactams, and could be adapted for γ-lactam synthesis. iupac.org

Asymmetric Catalysis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Organocatalysis : In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.govnih.gov For instance, a domino aza-Michael/aldol reaction between an α-ketoamide and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (like a proline derivative), can produce highly functionalized and enantioenriched pyrrolidin-2-ones. nih.gov To apply this to this compound, one could envision a reaction between an appropriate enal and a γ-amino-α,β-unsaturated ester bearing the 3-iodophenyl group, catalyzed by a suitable chiral organocatalyst.

Transition-Metal Catalysis : Transition metals, combined with chiral ligands, are widely used for various asymmetric transformations. Rhodium(II)-catalyzed C-H amination reactions can construct the pyrrolidine ring with high diastereoselectivity. nih.gov A strategy could involve an intramolecular C-H insertion of a chiral metal-nitrene into a suitably designed precursor containing the 3-iodophenyl moiety. nih.govacs.org Ruthenium-catalyzed intramolecular dehydrative N-allylation is another advanced method for preparing α-substituted N-heterocycles, which could be adapted for this synthesis. acs.org

The choice of synthetic strategy depends on factors such as substrate scope, desired stereochemical outcome (R or S enantiomer), and scalability.

Table 1: Overview of Potential Asymmetric Synthetic Strategies

| Strategy | Key Reagents/Catalysts | General Principle | Potential Application for this compound |

|---|---|---|---|

| Chiral Pool Synthesis | L- or D-Pyroglutamic acid | Utilizes a naturally occurring enantiopure starting material to build the core structure. nih.govacs.org | Friedel-Crafts acylation of iodobenzene using N-protected pyroglutamic acid, followed by reduction. |

| Chiral Auxiliary | Evans' Oxazolidinones, (1R,2S)-trans-2-phenyl-1-cyclohexanol | Temporary covalent bonding of a chiral molecule to direct a stereoselective reaction. slideshare.net | Diastereoselective conjugate addition of a precursor containing the 3-iodophenyl group to an acylated auxiliary. |

| Organocatalysis | Chiral proline derivatives, Diarylprolinol silyl (B83357) ethers | Catalytic cycle involving iminium or enamine activation with a small organic molecule. nih.gov | Domino aza-Michael/aldol reaction of a γ-amino ester with an aldehyde. |

| Transition-Metal Catalysis | Rh(II) or Ru(II) complexes with chiral ligands | Catalytic C-H activation/amination or intramolecular allylation. nih.govacs.org | Intramolecular cyclization of a precursor containing the 3-iodophenyl group via C-H insertion or allylation. |

Methodologies for Enantiopurity Assessment in Research Settings

Once a chiral synthesis is performed, it is crucial to determine the enantiomeric excess (ee) of the product. The most widely used and reliable technique for this purpose in research settings is chiral High-Performance Liquid Chromatography (HPLC). derpharmachemica.com

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). derpharmachemica.com The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. derpharmachemica.com

Selection of Chiral Stationary Phase (CSP)

The key to a successful chiral separation is the choice of the CSP. For compounds like this compound, which possess an aromatic ring and hydrogen-bonding capabilities (amide N-H and C=O), polysaccharide-based CSPs are often the first choice. These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. derpharmachemica.com Commercially available columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are highly versatile and have proven effective for a wide range of chiral compounds, including those with structures analogous to the target molecule. derpharmachemica.comnih.gov

Method Development

Developing a chiral HPLC method involves optimizing the mobile phase composition to achieve baseline resolution between the two enantiomer peaks.

Normal-Phase HPLC : This mode often provides excellent selectivity for chiral separations. A typical mobile phase consists of a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). ijbamr.com Small amounts of an additive, such as diethylamine (B46881) (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, can be used to improve peak shape and resolution.

Reversed-Phase HPLC : In this mode, the mobile phase is typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. pensoft.net While sometimes less selective than normal-phase for chiral separations, modern immobilized polysaccharide CSPs show excellent stability and performance under reversed-phase conditions.

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram. For accurate quantification, a racemic sample (a 50:50 mixture of both enantiomers) is first injected to confirm the separation and identify the retention times of each enantiomer.

Table 2: Hypothetical Chiral HPLC Method for Enantiopurity Assessment

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| HPLC System | Standard HPLC with UV detector | UV detection is suitable due to the presence of the phenyl chromophore. |

| Chiral Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Proven effectiveness for a wide range of aromatic and N-heterocyclic compounds. nih.gov |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | A common starting point for normal-phase chiral separations. The ratio can be optimized. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25 °C | Temperature control improves reproducibility. Lower temperatures can sometimes enhance resolution. |

| Detection Wavelength | 254 nm | Wavelength where the iodophenyl group is expected to have strong UV absorbance. |

| Injection Volume | 10 µL | Standard volume; can be adjusted based on sample concentration. |

| Sample Preparation | Dissolve sample in mobile phase | Ensures compatibility and good peak shape. |

Advanced Spectroscopic and Structural Elucidation of 5 3 Iodophenyl Pyrrolidin 2 One

X-ray Crystallography and Diffraction Studies of 5-(3-Iodophenyl)pyrrolidin-2-one Single Crystals

Crystal Packing Motifs and Intermolecular Interactions

Information regarding the specific crystal packing motifs and a detailed analysis of the intermolecular interactions for this compound are not available in published crystallographic literature. A crystallographic study would be required to identify and characterize the nature of intermolecular forces, such as hydrogen bonding, halogen bonding (involving the iodine atom), and van der Waals interactions, which govern how the molecules arrange themselves in the solid state. These interactions are crucial in determining the physical properties of the crystalline material. Without experimental data, a definitive description of these features cannot be provided.

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule, such as this compound which has a stereocenter at the 5-position of the pyrrolidinone ring, is often accomplished using single-crystal X-ray crystallography, particularly through the use of anomalous dispersion. However, there are no available published studies that have specifically determined the absolute configuration of the enantiomers of this compound using this method. Therefore, no experimentally determined absolute configuration can be reported.

No research data is available for the theoretical and computational investigations of this compound. A thorough search of scientific databases and literature has not yielded any specific studies on the quantum chemical calculations, molecular dynamics simulations, or in silico screening of this particular compound. Therefore, the detailed analysis as requested in the outline cannot be provided.

Theoretical and Computational Investigations of 5 3 Iodophenyl Pyrrolidin 2 One

In Silico Screening and Molecular Docking Studies

Ligand-Protein Interaction Prediction for Mechanistic Hypothesis Generation

The prediction of how a small molecule, or ligand, such as 5-(3-Iodophenyl)pyrrolidin-2-one, might bind to a protein target is a cornerstone of modern drug discovery. This process, often accomplished through molecular docking simulations, aims to identify the most likely binding pose and estimate the strength of the interaction, typically represented as a binding affinity or docking score.

These computational simulations are crucial for generating hypotheses about a compound's mechanism of action. By understanding the specific amino acid residues within a protein's binding site that interact with the ligand, researchers can infer how the compound might modulate the protein's function. For instance, an interaction with a key catalytic residue could suggest an inhibitory mechanism.

In a hypothetical scenario for this compound, a molecular docking study would involve preparing a 3D structure of the molecule and docking it into the binding sites of various known or predicted protein targets. The results would be analyzed to identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. The iodine atom on the phenyl ring, for example, could participate in halogen bonding, a specific type of interaction that can contribute significantly to binding affinity.

Hypothetical Ligand-Protein Interaction Data for this compound

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Target A | -8.5 | Tyr123, Phe256 | Pi-Pi Stacking, Hydrogen Bond |

| Target B | -7.9 | Leu45, Val89 | Hydrophobic Interactions |

| Target C | -9.2 | Lys78, Asp101 | Hydrogen Bond, Halogen Bond |

This table is for illustrative purposes only, as no specific data for this compound has been found.

Pharmacophore Modeling and Virtual Library Design for Target Identification

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

A pharmacophore model can be generated based on the structure of a known active ligand or from the protein's binding site itself. Once a model is established, it can be used to screen large virtual libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active at the same target.

In the context of this compound, if it were found to be active against a particular target, a pharmacophore model could be developed based on its key structural features. This model would likely include an aromatic feature for the iodophenyl group, a hydrogen bond acceptor for the carbonyl oxygen of the pyrrolidinone ring, and a hydrophobic feature.

This pharmacophore could then be used to design a virtual library. This involves computationally enumerating a vast number of related, but distinct, chemical structures that all share the key pharmacophoric features. This process allows for the exploration of chemical space around the initial hit compound, with the goal of identifying new molecules with potentially improved properties, such as higher potency or better selectivity.

Hypothetical Pharmacophoric Features for this compound

| Feature Type | Spatial Coordinates (X, Y, Z) | Radius (Å) |

| Aromatic Ring | (1.2, 3.4, -0.5) | 1.5 |

| Hydrogen Bond Acceptor | (-2.1, 0.8, 1.2) | 1.0 |

| Hydrophobic Center | (0.5, -1.5, 2.3) | 1.2 |

| Halogen Bond Donor | (3.5, 4.1, -1.0) | 0.8 |

This table is for illustrative purposes only, as no specific data for this compound has been found.

While the direct application of these computational methods to this compound is not documented, the methodologies described represent the standard in silico approaches that would be employed to investigate its potential biological activity and to guide further research. The lack of available data highlights a potential area for future investigation into the therapeutic potential of this specific chemical entity.

Mechanistic Studies of Biological Interactions and Target Identification of 5 3 Iodophenyl Pyrrolidin 2 One

Cellular Pathway Modulation and Signaling Cascade Analysis (in vitro cellular assays)

There is no information available regarding the effects of 5-(3-Iodophenyl)pyrrolidin-2-one on any cellular pathways or signaling cascades from in vitro cellular assays.

Gene Expression and Protein Level Modulation in Established Cell Lines

Currently, there is a notable absence of published research specifically investigating the effects of this compound on gene expression and protein level modulation in established cell lines. A comprehensive search of scientific literature did not yield any studies that have directly assessed changes in the transcriptome or proteome of cells upon treatment with this specific compound. Therefore, no data tables on modulated genes or proteins can be provided at this time.

Investigation of Intracellular Signaling Responses in in vitro Models

Detailed investigations into the intracellular signaling pathways affected by this compound in in vitro models are not available in the current body of scientific literature. While research on other pyrrolidinone derivatives has implicated various signaling pathways in their biological activity, such as the STAT3 pathway in the context of α-Pyrrolidinooctanophenone-induced microglial activation, specific data for this compound is lacking. nih.gov Consequently, there are no established signaling cascades or response elements known to be directly modulated by this compound.

| Compound | Cell Line/Model | Signaling Pathway Investigated | Outcome |

| α-Pyrrolidinooctanophenone | Human Microglial Cell Line (HMC3) | ROS/STAT3 | Facilitates microglial activation |

This table presents data on a related pyrrolidinone derivative due to the absence of specific data for this compound.

Structure-Based Ligand Design Principles Applied to this compound Scaffolds

The application of structure-based ligand design principles specifically to this compound scaffolds has not been extensively documented in published studies. Structure-activity relationship (SAR) studies on related pyrrolidine (B122466) derivatives, such as pyrrolidine-2,3-diones and pyrrolidine pentamines, have highlighted the importance of substitutions on the pyrrolidine core for biological activity. nih.govnih.gov For instance, in a series of pyrrolidine-2,3-dione (B1313883) inhibitors of P. aeruginosa PBP3, halogen-substituted phenyl groups were found to be important for activity. nih.gov However, direct SAR studies or computational modeling focused on the this compound scaffold are not currently available.

| Scaffold | Key Structural Features for Activity | Target |

| Pyrrolidine-2,3-dione | 3-hydroxyl group; Halogen-substituted benzoyl and phenyl groups at positions 4 and 5 | P. aeruginosa PBP3 |

| Pyrrolidine pentamine | S-phenyl moiety at R1 position | Aminoglycoside 6′-N-acetyltransferase type Ib |

This table outlines structure-activity relationship principles for related pyrrolidine scaffolds, as specific information for this compound is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 3 Iodophenyl Pyrrolidin 2 One Analogues

Systematic Modification of the Phenyl Moiety

Impact of Halogen Substitution Patterns on Biological Interactions and Selectivity

The presence and position of halogen substituents on the phenyl ring of 5-phenylpyrrolidin-2-one (B1266415) analogues can profoundly influence their biological activity. While specific studies on the 3-iodo substitution are limited, research on related halogenated phenylpyrrolidinones provides valuable insights.

Halogens can affect biological interactions through a combination of steric, electronic, and hydrophobic effects. The substitution of a halogen atom on the phenyl ring can alter the molecule's conformation and its ability to fit into a biological target's binding pocket. For instance, in a series of N-phenyl pyrrolidin-2-ones designed as protoporphyrinogen (B1215707) oxidase inhibitors, the presence of chloro and fluoro substituents on the phenyl ring was found to be critical for high inhibitory activity. nih.gov Specifically, compounds with a 4-chloro-2-fluoro-5-propoxy-phenyl substitution exhibited excellent herbicidal activity. nih.gov This suggests that the position and nature of the halogen can fine-tune the electronic distribution and steric profile of the phenyl ring, thereby optimizing interactions with the target enzyme.

Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, can play a significant role in ligand-receptor binding. The iodine atom in 5-(3-Iodophenyl)pyrrolidin-2-one, with its large size and polarizable nature, has the potential to form such bonds, which could contribute to its biological activity. Studies on other halogenated compounds have demonstrated the importance of halogen bonds in enhancing binding affinity and selectivity.

The table below summarizes the impact of halogen substitutions on the activity of related phenylpyrrolidinone analogues.

| Compound/Analog Series | Halogen Substitution | Impact on Biological Activity | Reference |

| N-phenyl pyrrolidin-2-ones | 4-chloro-2-fluoro | Essential for high protoporphyrinogen oxidase inhibition. | nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | 3-Bromo | Contributed to anticancer activity, with some analogs showing significant growth inhibition in cancer cell lines. | mdpi.com |

Influence of Other Aromatic Substituents on Activity Profiles

Beyond halogens, the introduction of other substituents on the phenyl ring can modulate the activity profile of 5-phenylpyrrolidin-2-one derivatives. The electronic nature (electron-donating or electron-withdrawing) and the size of these substituents are critical determinants of their biological effects.

For example, in a study of 3-phenyl-5-methyl-2H,5H-furan-2-ones, varying the substituents on the phenyl ring was shown to tune their antifungal activity. nih.gov This highlights the general principle that modifications to the aromatic ring directly influence biological outcomes. In the context of anticancer activity, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated that the trimethoxyphenyl moiety is a promising scaffold. mdpi.com The methoxy (B1213986) groups, being electron-donating, can alter the electron density of the phenyl ring and its interaction with biological targets.

Conversely, the introduction of electron-withdrawing groups can also lead to potent biological activity. For instance, in a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives, compounds with nitro or chloro substituents on the terminal phenyl ring exhibited promising anticancer and antioxidant activities. nih.gov

The following table illustrates the influence of various aromatic substituents on the activity of related compounds.

| Compound/Analog Series | Aromatic Substituent(s) | Observed Biological Activity | Reference |

| 3-Phenyl-5-methyl-2H,5H-furan-2-ones | Various phenyl substituents | Antifungal activity | nih.gov |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-carboxylic acid derivatives | 3,4,5-Trimethoxy | Anticancer activity | mdpi.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | Nitro, Chloro | Anticancer and antioxidant activity | nih.gov |

Derivatization at the Pyrrolidinone Ring

The pyrrolidin-2-one ring itself offers multiple sites for chemical modification, including the stereocenter at the 5-position, the lactam nitrogen, and the alpha-carbon position. Alterations at these positions can significantly affect the compound's three-dimensional shape, polarity, and hydrogen bonding capacity, thereby influencing its biological activity. The pyrrolidine (B122466) ring's non-planar, puckered conformation allows for a greater exploration of three-dimensional space, which is a desirable feature in drug design. unipa.it

Stereochemical Effects on Biological Activity and Conformation

The carbon at the 5-position of the pyrrolidin-2-one ring is a chiral center, meaning that this compound can exist as two enantiomers (R and S). It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For instance, in the development of p300 bromodomain inhibitors, it was found that the (R)-enantiomer of a 5-methylpyrrolidin-2-one (B85660) derivative was the more potent inhibitor. nih.gov This underscores the critical importance of stereochemistry in determining biological activity. The specific spatial arrangement of the 3-iodophenyl group relative to the pyrrolidinone ring will dictate how the molecule fits into its binding site. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers of this compound are essential to identify the more active isomer and to understand the stereochemical requirements for its biological target.

Modifications at the Lactam Nitrogen and Alpha-Carbon Positions

The lactam nitrogen of the pyrrolidin-2-one ring provides a handle for introducing various substituents, which can modulate the compound's physicochemical properties and biological activity. N-substitution can influence factors such as solubility, membrane permeability, and metabolic stability. A wide variety of N-substituted pyrrolidin-2-one derivatives have been synthesized and evaluated for diverse pharmacological activities, including nootropic, anticonvulsant, and anticancer effects. rdd.edu.iqnih.govresearchgate.net For example, N-phenyl pyrrolidin-2-ones have been investigated as protoporphyrinogen oxidase inhibitors. nih.gov

Modification at the alpha-carbon position (the carbon adjacent to the carbonyl group) of the pyrrolidinone ring can also lead to changes in biological activity. A cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been developed to synthesize chiral amides with sterically bulky quaternary stereogenic centers at the alpha-position of lactams, including pyrrolidinones. acs.org This methodology allows for the introduction of diverse substituents at this position, potentially leading to novel compounds with improved pharmacological profiles.

The table below provides examples of how modifications at the pyrrolidinone ring can affect biological activity.

| Modification Site | Type of Modification | Impact on Biological Activity | Reference |

| 5-position (Stereocenter) | (R)-5-methyl substitution | Potent p300 bromodomain inhibition. | nih.gov |

| Lactam Nitrogen | N-phenyl substitution | Protoporphyrinogen oxidase inhibition. | nih.gov |

| Lactam Nitrogen | N-substitution with various groups | Nootropic, anticonvulsant, and anticancer activities. | rdd.edu.iqnih.govresearchgate.net |

| Alpha-Carbon | Introduction of a quaternary stereocenter | Potential for novel pharmacological profiles. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

In another study, a 3D-QSAR model (Comparative Molecular Field Analysis, CoMFA) was developed for N-phenyl pyrrolidin-2-ones as protoporphyrinogen oxidase inhibitors. nih.gov The model, which had a high correlation coefficient (r² = 0.980), was able to reasonably explain the substituent effects on the inhibitory activity. nih.gov Such models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity.

A hypothetical QSAR study on this compound analogues would involve:

Data Set Compilation: Synthesizing a series of analogues with systematic variations in the phenyl and pyrrolidinone rings and measuring their biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, including electronic, steric, hydrophobic, and topological parameters.

Model Development: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

The insights gained from such a QSAR model would be invaluable for the rational design of new this compound derivatives with enhanced therapeutic potential.

Development of Predictive Models for Biological Activity based on Structural Features

The development of predictive models for the biological activity of analogues of this compound is a critical component of modern drug discovery, enabling the rapid screening of virtual compounds and the prioritization of synthetic efforts. These models are primarily based on the principles of Quantitative Structure-Activity Relationship (QSAR), which posits that the biological activity of a chemical compound is directly related to its structural and physicochemical properties. nih.gov

The process of building a predictive QSAR model for this compound analogues would begin with the compilation of a dataset of structurally related molecules with experimentally determined biological activities. researchgate.net For instance, a series of analogues could be synthesized by modifying the substituents on the phenyl ring, altering the position of the iodine atom, or introducing different functional groups on the pyrrolidinone core. The biological activity of these compounds, such as their binding affinity to a specific target protein or their inhibitory concentration (IC50) in a cellular assay, would be measured.

Once a sufficiently large and diverse dataset is assembled, computational methods are employed to calculate a wide array of molecular descriptors for each analogue. researchgate.net These descriptors numerically represent various aspects of the molecule's structure, including its electronic, steric, hydrophobic, and topological properties. Machine learning algorithms are then utilized to identify the key descriptors that correlate with the observed biological activity and to construct a mathematical model that can predict the activity of new, untested compounds. mdpi.com

Various machine learning techniques can be applied for model development, including multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and artificial neural networks (ANN). nih.govnih.gov The choice of method often depends on the complexity of the structure-activity landscape and the size of the dataset. For example, a study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives successfully employed a QSAR model to describe their antiarrhythmic activity, explaining up to 91% of the variance in the data. nih.gov

The ultimate goal is to create a robust and validated model that can accurately forecast the biological potency of novel this compound analogues before they are synthesized, thereby saving significant time and resources in the drug discovery pipeline. nih.gov

Table 1: Hypothetical Data for QSAR Model Development of this compound Analogues

| Compound ID | Phenyl Ring Substituent | Pyrrolidinone Modification | LogP | Molecular Weight | Polar Surface Area (Ų) | Experimental IC50 (nM) |

| 1 | 3-Iodo | None | 2.8 | 301.1 | 49.3 | 50 |

| 2 | 4-Iodo | None | 2.8 | 301.1 | 49.3 | 75 |

| 3 | 3-Chloro | None | 2.5 | 211.7 | 49.3 | 120 |

| 4 | 3-Bromo | None | 2.7 | 256.1 | 49.3 | 85 |

| 5 | 3-Iodo | N-Methyl | 3.1 | 315.1 | 49.3 | 45 |

| 6 | 3-Iodo | 4-Fluoro | 2.9 | 319.1 | 49.3 | 60 |

| 7 | 3-Cyano | None | 1.9 | 202.2 | 73.1 | 200 |

| 8 | 3-Nitro | None | 2.1 | 222.2 | 95.1 | 250 |

This table presents hypothetical data for illustrative purposes.

Selection of Molecular Descriptors and Statistical Validation in QSAR for Pyrrolidinones

The selection of appropriate molecular descriptors is a pivotal step in the development of a predictive QSAR model for pyrrolidinone analogues. Molecular descriptors are numerical values that encode chemical information and are broadly categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. wiley.com For a series of this compound analogues, a combination of these descriptors would be calculated to capture the structural variations within the dataset.

Selection of Molecular Descriptors:

The initial phase involves calculating a large number of descriptors for each molecule in the training set. Subsequently, various statistical methods are employed to select a subset of descriptors that are most relevant to the biological activity. This process, known as feature selection, is crucial to avoid overfitting the model and to enhance its predictive power. Common techniques for descriptor selection include:

Correlation analysis: To identify and remove descriptors that are highly correlated with each other, as they provide redundant information.

Stepwise regression: A method that iteratively adds or removes descriptors from the model based on their statistical significance. nih.gov

Genetic algorithms: An optimization approach that mimics the process of natural selection to evolve a population of descriptor subsets towards an optimal solution.

For pyrrolidinone-based compounds, relevant descriptors often include those related to hydrophobicity (e.g., LogP), molecular size and shape (e.g., molecular weight, van der Waals volume), electronic properties (e.g., dipole moment, partial charges on atoms), and the presence of specific functional groups (e.g., hydrogen bond donors and acceptors). nih.gov For instance, in a QSAR study of pyrrolidin-2-one antiarrhythmic agents, descriptors related to the molecular structure and geometry were found to be more influential than physicochemical properties. nih.gov

Statistical Validation:

Once a QSAR model is built, its statistical robustness and predictive capability must be rigorously validated. Validation is performed using both internal and external methods.

Internal Validation: This involves assessing the model's performance on the training set data. Common internal validation techniques include:

Leave-one-out (LOO) cross-validation: In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability.

Leave-many-out (LMO) cross-validation: Similar to LOO, but multiple compounds are left out in each iteration.

External Validation: This is a more stringent test of the model's predictive power, where the model is used to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive correlation coefficient (R²_pred) is calculated based on the agreement between the predicted and experimental activities for the test set.

A statistically sound QSAR model should have a high correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive correlation coefficient (R²_pred) for the external test set. For example, a QSAR model for pyrrolidin-2-one antiarrhythmic agents was successfully validated using LOO, LMO, an external test set, and a Y-scrambling test. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for external test set) | Measures the predictive power of the model on an external set of compounds. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

| F-test | A statistical test that assesses the overall significance of the regression model. | High value |

These rigorous selection and validation procedures ensure the development of a reliable and predictive QSAR model that can effectively guide the design and optimization of novel this compound analogues with desired biological activities.

Derivatization and Advanced Synthetic Transformations of 5 3 Iodophenyl Pyrrolidin 2 One

Functionalization of the Iodo Group via Cross-Coupling Reactions

The iodine atom on the phenyl ring of 5-(3-Iodophenyl)pyrrolidin-2-one serves as a versatile handle for introducing a wide array of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for structural diversification and the synthesis of complex molecules.

Suzuki-Miyaura, Sonogashira, and Heck Couplings for Structural Diversification

The Suzuki-Miyaura, Sonogashira, and Heck reactions are powerful tools for forming new carbon-carbon bonds at the site of the iodo group. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling facilitates the reaction of the aryl iodide with a boronic acid or ester, leading to the formation of a biaryl structure. rsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netnih.gov For instance, coupling this compound with various arylboronic acids can generate a library of 5-(biphenyl-3-yl)pyrrolidin-2-one derivatives. The choice of catalyst, base, and solvent system is critical for achieving high yields. nih.govbeilstein-journals.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in the preparation of more complex molecules, including conjugated polymers and natural products. nih.govorganic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is highly stereoselective, typically affording the trans-alkene as the major product. youtube.com The Heck reaction has been widely applied in the synthesis of complex organic molecules and natural products. youtube.comnih.govmdpi.com

Table 1: Overview of Cross-Coupling Reactions on this compound

| Reaction | Coupling Partner | Product Type | Key Features |

| Suzuki-Miyaura | Arylboronic acid/ester | Biaryl | Mild conditions, high functional group tolerance |

| Sonogashira | Terminal alkyne | Arylalkyne | Forms C(sp)-C(sp2) bonds, useful for extended π-systems |

| Heck | Alkene | Substituted alkene | Stereoselective formation of trans-alkenes |

Synthesis of Bioconjugates and Chemical Probes utilizing the Iodine Handle

The iodo group's reactivity makes it an excellent attachment point for the synthesis of bioconjugates and chemical probes. These molecules are designed to interact with biological systems in a specific manner, enabling the study of biological processes or the development of new therapeutic agents. probes-drugs.orgprobes-drugs.org

Bioconjugates can be formed by coupling the iodinated scaffold to biomolecules such as peptides, proteins, or nucleic acids. nih.gov This can be achieved through various "click chemistry" reactions, where the iodo group is first converted to a more reactive functional group, such as an azide (B81097) or an alkyne, which can then be readily conjugated to a biomolecule.

Chemical probes are small molecules that are used to study the function of proteins or other biomolecules. probes-drugs.orgprobes-drugs.org The this compound scaffold can be elaborated into a chemical probe by introducing a reporter group, such as a fluorophore or a radiolabel, at the position of the iodine atom. For example, the introduction of a fluorine-18 (B77423) atom can create a positron emission tomography (PET) tracer for in vivo imaging. nih.gov

Modifications at the Pyrrolidinone Nitrogen and Carbon Backbones

The pyrrolidinone ring itself offers opportunities for further chemical modification, allowing for the fine-tuning of the molecule's properties. unipa.it

N-Functionalization: The nitrogen atom of the pyrrolidinone ring can be alkylated or acylated to introduce a variety of substituents. These modifications can influence the molecule's solubility, lipophilicity, and biological activity. For instance, N-alkylation can be achieved by treating the parent compound with an alkyl halide in the presence of a base.

Backbone Modification: The carbon backbone of the pyrrolidinone ring can also be modified, although this is generally more challenging. nih.gov One approach involves the selective oxidation of the carbon atoms adjacent to the carbonyl group, followed by further functionalization.

Synthesis of Polycyclic and Fused Ring Systems Incorporating this compound Scaffolds

The this compound scaffold can serve as a starting point for the construction of more complex polycyclic and fused ring systems. nih.govdocumentsdelivered.comscilit.com These intricate structures are often found in natural products and can exhibit potent biological activities. nih.govnih.gov

One strategy for constructing such systems involves intramolecular reactions. For example, if a suitable reactive group is introduced at the ortho position of the phenyl ring via a cross-coupling reaction, an intramolecular cyclization can be triggered to form a fused ring system. A Sonogashira coupling followed by an intramolecular aminopalladation/cross-coupling sequence can lead to the formation of 2,3-disubstituted indoles. rsc.org Additionally, domino reactions starting from functionalized pyrrolidinones can lead to the formation of complex polycyclic structures. nih.govmdpi.com

Advanced Research Applications of 5 3 Iodophenyl Pyrrolidin 2 One Non Therapeutic, Non Clinical

Use as a Chemical Probe in Mechanistic Biological Investigations

The unique combination of the pyrrolidin-2-one structure and the iodinated phenyl ring makes 5-(3-Iodophenyl)pyrrolidin-2-one a promising candidate for development as a chemical probe in mechanistic biological investigations, particularly in the realms of affinity labeling and in vitro imaging.

Affinity Labeling:

The iodophenyl group can be a crucial component for creating photoaffinity labels. Aryl iodides can be converted into more photoreactive species, such as aryl azides or diazirines, which upon photolysis, generate highly reactive nitrenes or carbenes, respectively. These reactive intermediates can then form covalent bonds with nearby molecules, such as the amino acid residues within the binding site of a target protein. While no direct studies on this compound for this purpose have been reported, the principle is well-established for other iodinated compounds. For instance, radioiodinated ligands have been successfully converted into aryl azides for photoaffinity labeling of receptors. researchgate.net

The general strategy would involve the synthesis of a derivative of this compound where the iodo group is replaced by a photoactivatable group. This chemical probe could then be used to identify and map the binding sites of novel proteins that interact with the pyrrolidinone scaffold.

In Vitro Imaging Agents:

The iodine atom in this compound can be replaced with a radioactive isotope of iodine, such as ¹²⁵I or ¹²³I. This allows the molecule to be used as a radiotracer for in vitro imaging techniques like autoradiography. The development of radiotracers for imaging is a significant area of research. nih.gov For example, ¹²⁵I-labeled compounds have been used to visualize the distribution of receptors in tissue sections. researchgate.net

A radiolabeled version of this compound could be synthesized and used to investigate the localization of its potential biological targets in various tissues. This would be particularly valuable if the pyrrolidinone moiety is found to have affinity for a specific enzyme or receptor. The synthesis of such radiotracers often involves isotopic exchange or interhalogen exchange reactions on a suitable precursor. nih.gov

Potential in Materials Science and Polymer Chemistry as a Building Block or Modifier

The pyrrolidin-2-one ring is a versatile building block in polymer chemistry. For instance, 2-pyrrolidone itself is the monomer for the production of polyvinylpyrrolidone (B124986) (PVP), a widely used polymer with applications ranging from adhesives to biomedical coatings. wikipedia.org

The presence of the 3-iodophenyl group in this compound offers a reactive handle for polymerization and material modification through various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. These reactions would allow for the incorporation of the pyrrolidinone unit into novel polymer backbones or as a pendant group, potentially imparting unique properties to the resulting materials.

For example, polymerization of a suitably functionalized derivative of this compound could lead to polymers with interesting optical or electronic properties, stemming from the aromatic and heterocyclic components. Furthermore, the pyrrolidinone moiety could enhance the solubility or biocompatibility of the polymers.

While specific research on the use of this compound in materials science is not yet available, the principles of using functionalized monomers for the synthesis of advanced materials are well-established.

Applications in Catalysis or Asymmetric Synthesis as a Ligand or Chiral Auxiliary

Pyrrolidine-based structures are fundamental in the field of asymmetric catalysis, serving as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. nih.gov The stereogenic center at the 5-position of the pyrrolidin-2-one ring in this compound suggests its potential as a chiral building block in these applications.

As a Ligand or Chiral Auxiliary:

Enantiomerically pure this compound could be synthesized and subsequently modified to create novel chiral ligands for transition metal-catalyzed reactions. The iodophenyl group provides a site for the introduction of other coordinating groups, which could chelate to a metal center and create a well-defined chiral environment. This could enable highly enantioselective transformations.

Similarly, the pyrrolidinone nitrogen could be functionalized to attach the molecule to a substrate, allowing it to act as a chiral auxiliary, directing the stereochemical outcome of a reaction. After the reaction, the auxiliary could be cleaved to yield the desired enantiomerically enriched product.

Although no studies have specifically reported the use of this compound in this context, the vast body of literature on the use of pyrrolidine (B122466) derivatives in asymmetric synthesis supports this potential application. nih.gov The development of new chiral ligands and auxiliaries is a continuous effort in organic chemistry to enable the efficient synthesis of complex molecules.

Future Directions and Emerging Research Avenues for 5 3 Iodophenyl Pyrrolidin 2 One Research

Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

Generative models, a subset of AI, can propose novel molecular structures based on desired pharmacological profiles. For instance, by inputting the core structure of 5-(3-iodophenyl)pyrrolidin-2-one and specifying target properties such as enhanced binding affinity for a particular receptor or improved metabolic stability, these algorithms can generate a focused library of new analogs. This in silico approach significantly reduces the time and resources required for the synthesis and testing of new compounds.

Furthermore, ML models can be trained to predict key drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). By evaluating these parameters for virtual derivatives of this compound, researchers can prioritize the synthesis of candidates with the highest probability of success in preclinical and clinical development. This data-driven approach to lead optimization is crucial for navigating the complex multidimensional space of drug design.

A hypothetical application of AI in the optimization of this compound is presented in the table below:

| Parameter for Optimization | AI/ML Approach | Potential Outcome for this compound Derivatives |

| Target Binding Affinity | Quantitative Structure-Activity Relationship (QSAR) modeling | Identification of substituents on the pyrrolidinone or phenyl ring that enhance binding to a specific biological target. |

| Metabolic Stability | Predictive ADMET modeling | Design of analogs with reduced susceptibility to metabolic degradation, leading to improved pharmacokinetic profiles. |

| Blood-Brain Barrier Permeability | Physicochemical property prediction | Generation of derivatives with optimized lipophilicity and polar surface area for CNS applications. |

| Off-Target Selectivity | Counter-screening predictive models | Design of compounds with minimized interactions with unintended biological targets, reducing potential side effects. |

Exploration of Novel Biological Targets through High-Throughput Screening (HTS) in in vitro Systems

High-throughput screening (HTS) offers a powerful platform for the unbiased discovery of novel biological targets for this compound and its derivatives. By screening large and diverse compound libraries against a wide array of cellular and biochemical assays, HTS can uncover previously unknown interactions between a compound and biological systems.

The unique chemical structure of this compound, featuring a lactam ring and an iodinated phenyl group, suggests the potential for interactions with a variety of protein targets. HTS campaigns can be designed to explore its effects on different enzyme families, receptor types, and ion channels. For example, a library of analogs could be screened against a panel of kinases, proteases, or G-protein coupled receptors (GPCRs) to identify novel inhibitory or modulatory activities.

Phenotypic screening, a type of HTS that measures the effect of compounds on cell morphology or function, is another promising avenue. By exposing various cell lines (e.g., cancer cells, neurons) to this compound and monitoring for specific phenotypic changes, researchers can identify compounds with interesting biological activities without a priori knowledge of their molecular targets. Subsequent target deconvolution studies can then be employed to elucidate the mechanism of action.

The results from HTS campaigns can be summarized and organized to guide further research, as illustrated in the following table:

| HTS Assay Type | Potential Biological Target Class | Example of a Desired Outcome |

| Biochemical Assay | Kinases, Phosphatases, Proteases | Identification of potent and selective enzyme inhibitors. |

| Receptor Binding Assay | G-Protein Coupled Receptors (GPCRs), Ligand-Gated Ion Channels | Discovery of novel receptor agonists, antagonists, or allosteric modulators. |

| Cell-Based Phenotypic Assay | Various (target-agnostic) | Observation of anti-proliferative effects in cancer cell lines or neuroprotective effects in neuronal models. |

| Gene Expression Profiling | Transcription Factors, Epigenetic Modulators | Identification of compounds that modulate specific gene expression signatures associated with disease. |

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions and Interactions

The development and application of advanced analytical techniques are crucial for gaining a deeper understanding of the chemical reactivity and biological interactions of this compound. In situ monitoring technologies, which allow for real-time analysis of chemical reactions and biological events, are particularly valuable.

Techniques such as Process Analytical Technology (PAT), which integrates online analytical measurements into chemical manufacturing processes, can be employed to optimize the synthesis of this compound and its derivatives. Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on reaction kinetics and the formation of intermediates, leading to improved yields and purity.

For studying its biological interactions, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of its interaction with purified proteins. These label-free methods are invaluable for characterizing the molecular recognition events that underpin its biological activity.

Furthermore, advanced mass spectrometry techniques, such as native mass spectrometry, can be used to study the non-covalent interactions between this compound and its biological targets in their near-native state. This can provide insights into the stoichiometry and dynamics of protein-ligand complexes.

A summary of advanced analytical techniques and their applications is provided below:

| Analytical Technique | Application Area | Information Gained |

| Process Analytical Technology (PAT) | Chemical Synthesis | Real-time monitoring of reaction progress, impurity formation, and endpoint determination. |

| Surface Plasmon Resonance (SPR) | Biomolecular Interactions | Quantitative measurement of binding kinetics (association and dissociation rates) and affinity. |

| Isothermal Titration Calorimetry (ITC) | Biomolecular Interactions | Determination of binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy). |

| Native Mass Spectrometry | Structural Biology | Characterization of non-covalent protein-ligand complexes and their stoichiometry. |

Synthesis of Radiotracers for In Vitro Receptor Binding Studies

The presence of an iodine atom in this compound makes it an ideal candidate for the synthesis of radiotracers for in vitro receptor binding studies. By replacing the stable iodine-127 isotope with a radioactive isotope, such as iodine-125 (B85253) or iodine-123, a radiolabeled version of the compound can be produced. These radiotracers are indispensable tools for quantifying the density and distribution of target receptors in tissues and cell preparations.

The synthesis of such radiotracers typically involves a halogen exchange reaction, where the non-radioactive iodine is replaced with a radioactive isotope. The resulting radioligand can then be used in competitive binding assays to determine the affinity of unlabeled compounds for the target receptor. In these assays, the radioligand is incubated with a preparation of the target receptor in the presence of varying concentrations of a competing unlabeled ligand. The ability of the unlabeled ligand to displace the radioligand from the receptor is a measure of its binding affinity.

These in vitro binding studies are essential for the pharmacological characterization of new compounds and for structure-activity relationship (SAR) studies. They provide a quantitative measure of a compound's potency at its molecular target, which is a critical parameter in the drug discovery process.

The key aspects of radiotracer synthesis and application are outlined in the table below:

| Radioisotope | Properties | Application in In Vitro Studies | Information Obtained |

| Iodine-125 (¹²⁵I) | Long half-life (59.4 days), emits gamma rays | Radioligand for competitive binding assays in tissue homogenates and cell membranes. | Receptor density (Bmax) and binding affinity (Kd) of the radioligand; inhibitory constant (Ki) of competing ligands. |

| Iodine-123 (¹²³I) | Shorter half-life (13.2 hours), emits gamma rays | Primarily used for in vivo imaging (SPECT), but can be used for in vitro autoradiography. | Visualization and quantification of receptor distribution in tissue sections. |

The continued exploration of this compound, powered by these advanced research and development platforms, holds significant promise for the future of medicine.

Q & A

Basic: What synthetic methodologies are commonly employed to introduce the 3-iodophenyl group into pyrrolidin-2-one derivatives?

The 3-iodophenyl moiety is typically introduced via cross-coupling reactions , such as Suzuki-Miyaura or Ullmann couplings, which allow aryl-iodide bond formation. For example, ultrasound-promoted synthesis (20–80 kHz, 50°C) under inert atmospheres has been used for analogous compounds to enhance reaction efficiency and reduce byproducts . Key steps include:

- Pre-functionalization of the pyrrolidin-2-one core with a halogen (e.g., bromide) at the 5-position.

- Coupling with 3-iodophenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/H₂O at reflux.

- Purification via silica gel chromatography (e.g., pentane:DCM:MeOH gradients) to isolate the target compound .

Basic: How is ¹³C NMR spectroscopy utilized to confirm the structural integrity of 5-(3-Iodophenyl)pyrrolidin-2-one?

¹³C NMR in CDCl₃ (100 MHz) resolves key signals:

- Carbonyl resonance : ~175–179 ppm for the pyrrolidin-2-one lactam .

- Aromatic carbons : 120–135 ppm for iodophenyl carbons, with deshielding observed at the iodine-substituted position (~92 ppm for C-I) .

- Aliphatic carbons : 25–45 ppm for the pyrrolidine ring .

Discrepancies in chemical shifts (e.g., ±2 ppm) may arise from solvent polarity or substituent electronic effects, necessitating comparison with computational models (DFT) .

Advanced: How can conflicting spectral data from electron-withdrawing/donating substituents be resolved during structural analysis?

Contradictions in NMR/IR data often stem from substituent electronic effects :

- Electron-withdrawing groups (e.g., -CF₃) : Downfield shifts in adjacent carbons (e.g., 167–169 ppm for CF₃-substituted analogs) due to reduced electron density .

- Electron-donating groups (e.g., -NH₂) : Upfield shifts in aromatic regions (e.g., 128–130 ppm for -F-substituted derivatives) .

Mitigation strategies :- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., [M+Na]⁺ adducts) .

- Compare experimental IR carbonyl stretches (e.g., 1680–1720 cm⁻¹) with DFT-predicted values .

Advanced: What reaction optimization strategies improve iodophenyl coupling efficiency in sterically hindered pyrrolidin-2-one systems?

Key parameters for optimizing cross-coupling:

- Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands (XPhos) enhances steric tolerance .

- Solvent systems : DMF/H₂O (3:1) at 80°C improves solubility of iodophenyl boronic acids.

- Ultrasound activation : Reduces reaction time (≤4 hrs vs. 24 hrs conventional) by enhancing mass transfer .

- Iodine stability : Use of N₂ atmosphere prevents oxidative degradation of the iodophenyl group .

Basic: What safety protocols are recommended for handling this compound?

- Storage : Tightly sealed containers in dry, ventilated areas at room temperature (RT) to prevent moisture absorption .

- Personal protection : Gloves, lab coats, and fume hoods for handling; avoid skin contact due to potential reactivity of iodinated aromatics .

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

Advanced: How can flow chemistry improve scalability in synthesizing this compound derivatives?

Flow reactors offer advantages over batch synthesis:

- Continuous processing : Enables precise control of residence time (e.g., 30 min at 100°C) and reagent stoichiometry .

- In-line purification : Integration with scavenger resins (e.g., SiO₂-amine) removes Pd catalysts post-reaction.

- Yield enhancement : Reported 53% isolated yield for analogous pyrrolidin-2-one derivatives in flow vs. 40% in batch .

Basic: What chromatographic techniques are effective for purifying this compound?

- Normal-phase silica chromatography : Elute with gradients of pentane:EtOAc (8:2 → 6:4) to separate iodinated byproducts .

- HPLC (preparative) : Use C18 columns with MeOH:H₂O (70:30) for high-purity isolation (≥98% purity) .

- TLC monitoring : Hexane:acetone (7:3) with UV visualization at 254 nm .

Advanced: What mechanistic insights explain the iodine atom’s role in directing electrophilic substitution?

The iodine substituent acts as an ortho/para-directing group via resonance and inductive effects:

- Resonance donation : Iodine’s lone pairs stabilize intermediate carbocations during electrophilic attacks.

- Steric hindrance : The bulky iodine atom disfavors meta-substitution, favoring para-substitution in subsequent reactions (e.g., nitration) .

- Computational validation : DFT studies show reduced activation energy (ΔG‡) for para-substituted intermediates (~5 kcal/mol) .

Basic: How is high-resolution mass spectrometry (HRMS) applied to confirm molecular composition?

- Ionization method : ESI(+) or APCI(+) generates [M+H]⁺ or [M+Na]⁺ adducts.

- Mass accuracy : ≤3 ppm deviation confirms molecular formula (e.g., C₁₀H₉INO₂ requires m/z 302.9621 [M+Na]⁺) .

- Isotopic pattern : Distinct ¹²⁷I (100%) and ¹²⁹I (~50%) peaks validate iodine presence .

Advanced: What strategies address low yields in iodophenyl coupling due to steric hindrance?

- Microwave-assisted synthesis : Shortens reaction time (10–15 min) and improves yields (up to 20%) by enhancing reaction kinetics .

- Bulky ligands : Use of t-BuXPhos increases catalyst turnover for sterically demanding substrates .

- Pre-functionalization : Introduce iodine post-coupling via iodonium intermediates (e.g., using NIS in AcOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.